Lonazolac calcium

Pharmacodynamics Thromboxane inhibition Platelet aggregation

Lonazolac calcium is the calcium salt of lonazolac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 1,3-diarylpyrazole acetic acid class. It exerts analgesic, antipyretic, and anti-inflammatory effects primarily through inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

Molecular Formula C34H24CaCl2N4O4
Molecular Weight 663.6 g/mol
CAS No. 75821-71-5
Cat. No. B1675055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonazolac calcium
CAS75821-71-5
Synonyms3-(4-chlorophenyl)-1-phenylpyrazole-4-acetic acid
Argun
Irriten
lonazolac
lonazolac calcium
lonazolac calcium salt
Molecular FormulaC34H24CaCl2N4O4
Molecular Weight663.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].[Ca+2]
InChIInChI=1S/2C17H13ClN2O2.Ca/c2*18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15;/h2*1-9,11H,10H2,(H,21,22);/q;;+2/p-2
InChIKeyCAQGVXNKMLYRMF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lonazolac Calcium (CAS 75821-71-5): High-Potency Pyrazole-Acetic Acid NSAID with Distinct Pharmacodynamic Efficiency


Lonazolac calcium is the calcium salt of lonazolac, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 1,3-diarylpyrazole acetic acid class [1]. It exerts analgesic, antipyretic, and anti-inflammatory effects primarily through inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis [2]. Unlike many conventional NSAIDs, lonazolac calcium demonstrates additional modulatory effects on platelet-activating factor (PAF) metabolism and leukotriene generation, broadening its anti-inflammatory profile beyond COX inhibition alone [3].

Why Lonazolac Calcium Cannot Be In-Class Substituted for Indoprofen, Naproxen, or Indomethacin Despite Shared COX Inhibition


Although lonazolac calcium, indoprofen, naproxen, and indomethacin all share the ability to inhibit cyclooxygenase enzymes, substitution among them is not pharmacologically equivalent due to two distinct evidence-backed differentiators. First, lonazolac calcium achieves near-maximal TXB2 suppression at plasma concentrations approximately 10-fold lower than indoprofen, indicating a markedly different concentration–effect relationship that confounds dose extrapolation [1]. Second, in controlled clinical trials, lonazolac calcium produced improvement across a broader set of osteoarthritis parameters (9/11) compared to naproxen (6/11), suggesting differential therapeutic coverage that cannot be replicated by simple in-class interchange [2].

Lonazolac Calcium Comparative Quantitative Evidence: Head-to-Head Performance Against Closest Analogs


Lonazolac Calcium Achieves Near-Maximal Thromboxane B2 Suppression at 10-Fold Lower Plasma Concentrations Than Indoprofen

In a head-to-head crossover study in eight healthy volunteers, lonazolac-Ca (200 mg single oral dose) produced near-equivalent inhibition of thromboxane B2 (TXB2) generation compared to indoprofen (100 mg), despite indoprofen achieving plasma concentrations up to ten times higher [1]. The IC50 for TXB2 generation was 2.1–3.0 × 10⁻⁷ M for lonazolac and 1.4–1.5 × 10⁻⁷ M for indoprofen, yet the concentration–effect curves reveal that lonazolac calcium is substantially more efficient on a per-unit-plasma-concentration basis [1].

Pharmacodynamics Thromboxane inhibition Platelet aggregation

Lonazolac Calcium Improves More Osteoarthritis Parameters Than Naproxen in Double-Blind Clinical Trial

In a double-blind comparative trial involving 40 patients with spinal osteoarthrosis, coxarthrosis, or gonarthrosis, lonazolac-Ca (200 mg three times daily) produced statistically significant improvement in 9 out of 11 monitored parameters, whereas naproxen (250 mg twice daily) improved only 6 out of 11 parameters after three weeks of treatment [1]. Monitored parameters included pain intensity at rest and on exercise, joint tenderness, joint movement, muscular tension, morning stiffness, walking ability, and vertebral flexibility [1]. A separate double-blind crossover study in 30 patients confirmed that therapeutic response was rated significantly better after lonazolac-Ca than after naproxen, with the majority of patients preferring lonazolac-Ca .

Osteoarthritis Clinical efficacy Pain parameters

Lonazolac Calcium Significantly Reduces IUD-Associated Menstrual Bleeding Where Placebo Increases It

In a comparative study evaluating the effect of calcium lonazolac on excessive menstrual bleeding in IUD users, three groups were assessed: (1) new IUD users receiving lonazolac 200 mg three times daily, (2) new IUD users receiving placebo, and (3) chronic heavy bleeders treated with lonazolac [1]. In the placebo group, both the quantity and duration of bleeding significantly increased by the third month. In contrast, the 30 women with a history of heavy IUD-associated bleeding showed significant decreases in both volume and duration of bleeding after lonazolac treatment, with hematocrit levels increasing in the second and third months [1].

Menorrhagia Intrauterine device Blood loss

Lonazolac Calcium Exhibits Greater Potency Than Indomethacin in Inhibiting Histamine Release and Leukotriene Generation from Human Inflammatory Cells

In a head-to-head comparative study using human basophils and polymorphonuclear leukocytes (PMN), lonazolac calcium significantly decreased histamine release induced by calcium ionophore A23187 [1]. Lonazolac calcium and NDGA were reported as equally potent, with both exceeding the activity of indomethacin [1]. Furthermore, in PMN, lonazolac calcium was more potent than indomethacin at inhibiting leukotriene generation induced by either calcium ionophore or opsonized zymosan [1]. Additionally, lonazolac calcium uniquely modulated the metabolism of exogenously added ³H-PAF and ³H-lyso-PAF, affecting different PAF-metabolizing enzymes compared to NDGA [1]. Precise IC50 values were not reported in the abstract; quantitative comparison is limited to rank-order potency statements.

Histamine release Leukotriene PAF metabolism

Lonazolac Calcium: Evidence-Based Research and Procurement Application Scenarios


Pharmacodynamic–Pharmacokinetic Bridging Studies Requiring High-Efficiency COX Inhibition at Low Systemic Exposure

Lonazolac calcium is uniquely suited for experimental designs where maximal thromboxane suppression must be achieved while minimizing plasma drug levels. The demonstrated ability to produce near-equivalent TXB2 inhibition to indoprofen at approximately 10-fold lower circulating concentrations [1] makes it a candidate of choice for PK/PD modeling studies investigating the dissociation between plasma concentration and antiplatelet effect. This property is particularly relevant for protocols where reduced systemic NSAID exposure is desired to limit off-target effects.

Osteoarthritis Clinical Research Prioritizing Broad Symptomatic Assessment Across Multiple Functional Domains

In osteoarthritis clinical trials, the broader parameter coverage of lonazolac calcium—improving 9 of 11 measured parameters compared to 6 of 11 for naproxen [2]—supports its use as an investigational agent when comprehensive functional improvement is a primary endpoint. The documented patient preference for lonazolac calcium over naproxen in crossover settings further strengthens its candidacy for patient-reported outcome studies.

Investigational Use in IUD-Associated Menorrhagia Animal Models or Clinical Protocols

For research programs targeting NSAID-responsive gynecological bleeding disorders, lonazolac calcium provides a compound with documented efficacy in reducing IUD-associated menstrual blood loss volume and duration, while placebo-treated controls experienced worsening bleeding [3]. This divergent response profile supports lonazolac calcium as a positive control or investigational agent in menorrhagia models, offering a procurement rationale for specialized reproduction and inflammation research.

In Vitro Multi-Mediator Anti-Inflammatory Screening for Compounds with Dual COX/LOX and PAF Pathway Activity

Lonazolac calcium serves as a comparator standard in assays designed to evaluate compounds that simultaneously inhibit histamine release, suppress leukotriene generation, and modulate platelet-activating factor metabolism from human inflammatory cells [4]. Its demonstrated superiority over indomethacin in leukotriene inhibition and its unique PAF-metabolizing enzyme modulation pattern relative to NDGA make it a relevant benchmark for multi-target anti-inflammatory drug discovery programs.

Quote Request

Request a Quote for Lonazolac calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.